2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide
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Overview
Description
2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to an oxan-4-yl and pyridin-3-yl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The sulfamoyl group is then introduced via sulfonation reactions, and the oxan-4-yl and pyridin-3-yl moieties are attached through nucleophilic substitution reactions. Common reagents used in these steps include methyl iodide for methylation, sulfur trioxide for sulfonation, and various nucleophiles for substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile .
Scientific Research Applications
2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-pyridineboronic acid: Shares the methoxy and pyridine moieties but lacks the sulfamoyl and oxan-4-yl groups.
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a boronic ester group instead of the sulfamoyl group.
Uniqueness
2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxan-4-yl and sulfamoyl groups distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
IUPAC Name |
2-methoxy-5-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-5-4-15(11-16(17)19(20)23)28(24,25)22-18(13-6-9-27-10-7-13)14-3-2-8-21-12-14/h2-5,8,11-13,18,22H,6-7,9-10H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPSLDSAPTYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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